Ethyl 4-(2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperazine ring could be formed through a reaction of a diamine with a dihalide. The oxadiazole ring could be formed through a cyclization reaction involving a carbonyl compound, a hydrazide, and a nitroso compound. The thioacetyl group could be introduced through a reaction with a thioacetic acid derivative. The chlorophenoxy group could be introduced through a reaction with a chlorophenol .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. The piperazine ring would likely adopt a chair conformation, while the oxadiazole ring would be planar. The relative orientation of these rings and the other functional groups would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the piperazine ring could undergo reactions at the nitrogen atoms, the oxadiazole ring could undergo reactions at the nitrogen or oxygen atoms, the thioacetyl group could undergo reactions at the sulfur or carbonyl group, and the chlorophenoxy group could undergo reactions at the chlorine or oxygen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of several polar functional groups and heteroatoms would likely make this compound relatively polar and potentially soluble in polar solvents. The presence of a chloro group could potentially make this compound relatively dense and high-boiling .Scientific Research Applications
Synthesis and Characterization
The synthesis of compounds related to Ethyl 4-(2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate involves complex chemical reactions that yield a variety of derivatives with potential biological activities. For instance, Sharma et al. (2014) synthesized a series of novel carbazole derivatives, which included steps akin to those used in the synthesis of complex molecules like the one , with significant antibacterial and antifungal activities observed among the synthesized compounds (Sharma, Kumar, & Pathak, 2014).
Biological Evaluation
The biological activities of these compounds have been a focal point of research. For example, Al-Wahaibi et al. (2021) investigated N-Mannich bases of 1,3,4-oxadiazole derivatives for their antimicrobial and anti-proliferative activities, highlighting the therapeutic potential of these compounds against various bacterial strains and cancer cell lines (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).
Antimicrobial Activities
Several studies have explored the antimicrobial potential of these derivatives. Khalid et al. (2016) synthesized N-substituted derivatives showing moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, Afzal, 2016).
Anticancer Activities
The anticancer properties of these compounds are also noteworthy. Rehman et al. (2018) synthesized propanamide derivatives bearing the 4-piperidinyl-1,3,4-oxadiazole moiety, which exhibited promising anticancer activities, indicating the potential therapeutic applications of these compounds in cancer treatment (Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, Shah, 2018).
Future Directions
Properties
IUPAC Name |
ethyl 4-[2-[[5-[[[2-(4-chlorophenoxy)acetyl]amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O6S/c1-2-30-20(29)26-9-7-25(8-10-26)18(28)13-33-19-24-23-17(32-19)11-22-16(27)12-31-15-5-3-14(21)4-6-15/h3-6H,2,7-13H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSJDMJGOWTJCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)CNC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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